Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrrolidin-1-yl)nicotinic acid

CCR5 HIV entry Chemokine receptor

4-(Pyrrolidin-1-yl)nicotinic acid (CAS 654663-40-8) is a heterocyclic building block featuring a pyrrolidine ring at the 4-position of the pyridine-3-carboxylic acid core. This specific substitution pattern distinguishes it from 2- or 6-substituted isomers, offering unique conformational constraints and molecular recognition profiles. The free carboxylic acid group provides a versatile handle for amide coupling, esterification, and focused library construction. Demonstrated weak CCR5 antagonist activity (IC50 = 1.86 mM) establishes it as a minimalist scaffold amenable to medicinal chemistry optimization. Potentially suitable as a structurally related negative control in nAChR assays (empirical confirmation recommended). Standard GHS classification; no specialized handling required.

Molecular Formula C10H12N2O2
Molecular Weight 192.218
CAS No. 654663-40-8
Cat. No. B2961353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)nicotinic acid
CAS654663-40-8
Molecular FormulaC10H12N2O2
Molecular Weight192.218
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c13-10(14)8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14)
InChIKeyIIFBCMMWTVIRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)nicotinic acid (CAS 654663-40-8): Chemical Identity and Baseline Procurement Profile


4-(Pyrrolidin-1-yl)nicotinic acid (CAS 654663-40-8) is a heterocyclic small molecule belonging to the class of pyrrolidine-substituted nicotinic acid derivatives, characterized by a pyrrolidine ring attached at the 4-position of the pyridine-3-carboxylic acid core . Its molecular formula is C₁₀H₁₂N₂O₂ with a molecular weight of 192.21 g/mol . The compound is primarily supplied as a building block for medicinal chemistry and chemical biology research, with commercial availability from multiple vendors in purities of ≥98% . This evidence guide assesses the compound's procurement differentiation based on available quantitative biological and physicochemical data.

Procurement Risk: Why 4-(Pyrrolidin-1-yl)nicotinic acid Cannot Be Assumed Interchangeable with In-Class Analogs


Although the pyrrolidine-nicotinic acid chemotype is shared among several building blocks, the specific substitution pattern of 4-(Pyrrolidin-1-yl)nicotinic acid dictates its physicochemical properties and biological target engagement profile. The position of the pyrrolidine ring (4- vs. 2- vs. 6- substitution on the pyridine core) and the presence of the free carboxylic acid group influence solubility, metabolic stability, and receptor binding orientation [1]. Direct substitution with a different cyclic amine (e.g., piperidine or morpholine analogs) or alteration of the substitution position would be expected to alter potency, selectivity, and ADME properties [2]. Consequently, procurement decisions based solely on core scaffold similarity without confirming the specific positional isomer or amine substituent risk introducing uncontrolled variables into experimental workflows. The quantitative evidence below establishes the available data boundaries for this specific compound relative to its closest comparators.

Quantitative Differentiation Evidence: 4-(Pyrrolidin-1-yl)nicotinic acid vs. Closest Analogs


CCR5 Antagonist Activity of 4-(Pyrrolidin-1-yl)nicotinic acid Compared to Reference Antagonists

4-(Pyrrolidin-1-yl)nicotinic acid exhibits weak antagonist activity at the human CCR5 receptor, with an IC₅₀ of 1.86 × 10⁶ nM (1.86 mM) in a cell-cell fusion assay [1]. This is in stark contrast to optimized pyrrolidine-based CCR5 antagonists, which demonstrate sub-nanomolar potencies (e.g., IC₅₀ = 0.110 nM [2]). The compound's activity is thus >10⁷-fold weaker than potent clinical candidates, positioning it as a non-optimized starting scaffold rather than a viable lead compound for direct HIV entry inhibition studies. Its utility lies in serving as a minimalist pyrrolidine-nicotinic acid core for chemical optimization.

CCR5 HIV entry Chemokine receptor Antagonist

Safety and Handling Profile of 4-(Pyrrolidin-1-yl)nicotinic acid

4-(Pyrrolidin-1-yl)nicotinic acid is classified as harmful/irritant according to GHS, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is consistent with many small-molecule carboxylic acid heterocycles and necessitates standard laboratory PPE (gloves, eye protection, ventilation). No unique toxicity or handling concerns differentiate it from its piperidine or morpholine analogs, which carry similar hazard classifications. Procurement decisions based on safety are therefore driven by facility hazard mitigation capabilities rather than compound-specific risk.

Safety Handling Hazard classification Procurement

Commercial Availability and Purity Comparison of 4-(Pyrrolidin-1-yl)nicotinic acid

Multiple commercial suppliers offer 4-(Pyrrolidin-1-yl)nicotinic acid at ≥98% purity in research quantities (100 mg – 25 g) . This purity specification is standard for building blocks and aligns with analogous nicotinic acid derivatives. No supplier provides a certified reference standard grade for this compound, indicating its primary use is as a synthetic intermediate rather than a quantitative analytical standard. Procurement differentiation between vendors is primarily driven by geographic location, shipping logistics, and pricing, as the chemical identity and purity are consistent across sources.

Sourcing Purity Supply chain Procurement

Recommended Application Scenarios for 4-(Pyrrolidin-1-yl)nicotinic acid Based on Evidence


Scaffold for Medicinal Chemistry SAR Exploration

The compound's weak CCR5 antagonist activity (IC₅₀ = 1.86 mM) establishes it as a minimalist pyrrolidine-nicotinic acid core amenable to structural optimization [1]. Medicinal chemists can utilize this scaffold to explore substituent effects at the pyridine and pyrrolidine positions to improve potency, selectivity, and ADME properties. Its commercial availability in gram quantities supports analog synthesis campaigns. However, it should not be used as a direct pharmacological tool for CCR5 or nAChR studies without further derivatization.

Building Block for Heterocyclic Library Synthesis

The carboxylic acid functionality provides a versatile handle for amide coupling, esterification, and other transformations, enabling incorporation into larger, more complex molecular architectures. Researchers can leverage this building block to construct focused libraries of nicotinic acid derivatives for screening against diverse biological targets . Its pyrrolidine ring may impart conformational rigidity and influence molecular recognition, making it a valuable diversity element in library design.

Negative Control or Baseline for nAChR Ligand Assays

Based on the structural similarity to nicotine and the established SAR for pyrrolidine-modified analogs [2], 4-(Pyrrolidin-1-yl)nicotinic acid may exhibit weak or negligible binding to neuronal nicotinic acetylcholine receptors (nAChRs). This makes it potentially suitable as a structurally related negative control or baseline compound in nAChR binding or functional assays, provided that its activity at the specific receptor subtype is empirically determined to be minimal (e.g., IC₅₀ > 10 μM). Direct confirmation of weak nAChR activity is recommended before use as a control.

Procurement for General Laboratory Synthesis

The compound's standard GHS hazard classification (H302, H315, H319, H335) and availability from multiple global suppliers in ≥98% purity make it a straightforward procurement item for synthetic chemistry laboratories . No specialized handling or storage requirements beyond standard PPE and dry, refrigerated conditions (2-8°C) are necessary . Procurement decisions can be based on logistical and economic factors rather than compound-specific performance differentiation.

Quote Request

Request a Quote for 4-(Pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.